molecular formula C23H21N5O5 B2921128 methyl 4-(2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate CAS No. 951594-92-6

methyl 4-(2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate

Cat. No.: B2921128
CAS No.: 951594-92-6
M. Wt: 447.451
InChI Key: XODWMCLJPIUXKF-UHFFFAOYSA-N
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Description

Methyl 4-(2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core (pyrazolo[4,3-d]pyrimidine) with dual ketone groups at positions 5 and 5. Key structural features include:

  • 2-Methyl group: Likely improves metabolic stability.
  • Acetamido-benzoate ester: Contributes to solubility and serves as a functional handle for further derivatization.

Properties

IUPAC Name

methyl 4-[[2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5/c1-26-13-18-20(25-26)21(30)28(12-15-6-4-3-5-7-15)23(32)27(18)14-19(29)24-17-10-8-16(9-11-17)22(31)33-2/h3-11,13H,12,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODWMCLJPIUXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 4-(2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the modulation of signaling cascades that regulate cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 4-(2-{6-benzyl-2-methyl-5,7-dioxo-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate with structurally related compounds from the literature:

Compound Core Structure Key Substituents Synthesis Method Molecular Weight Reported Activity/Properties Reference
Target Compound Pyrazolo[4,3-d]pyrimidine 6-Benzyl, 2-methyl, acetamido-benzoate DMAP-mediated coupling in dichloromethane ~463.5 (calculated) N/A
N-Benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-pyrazolo[4,3-d]pyrimidin-4-yl)acetamide Pyrazolo[4,3-d]pyrimidine 6-(4-Fluorobenzyl), 1-ethyl, 3-methyl, acetamide Multi-step alkylation/acylation 449.5 Kinase inhibition (implied by structural analogy)
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate Thieno[2,3-d]pyrimidine 6-Methyl, 5-phenyl, benzoate ester Nucleophilic substitution of chloro-thienopyrimidine with 4-hydroxybenzoate 377.0 Anticancer screening (LC-MS confirmed)
Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate Pyrrolo[2,3-d]pyrimidine 4-Aminobenzoate ester Reflux of 4-chloro-pyrrolopyrimidine with ethyl 4-aminobenzoate in ethanol ~283.3 (calculated) Kinase inhibitor scaffolds
1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo[3,4-d]pyrimidin-4-one 6-Thio-substituted phenyl, 1-phenyl Reaction of pyrazolo-pyrimidinone with phenacyl chlorides in ethanol ~380–420 (varies) Antimicrobial activity (theorized)

Key Observations:

Structural Variations: Core Heterocycle: Replacement of pyrazolo[4,3-d]pyrimidine with thieno- or pyrrolo-pyrimidine alters electronic properties and binding affinity. For example, pyrrolo[2,3-d]pyrimidines are common in kinase inhibitors (e.g., EGFR inhibitors) . Substituents: Fluorine in the 4-fluorobenzyl group () may enhance metabolic stability and target selectivity compared to the target compound’s benzyl group.

Synthetic Routes: The target compound’s synthesis (DMAP-mediated coupling ) contrasts with nucleophilic substitution (thienopyrimidine ) or alkylation (fluorobenzyl derivative ). Multi-step syntheses (e.g., ) often yield lower quantities but higher specificity compared to one-pot methods.

Bioactivity: Pyrazolo-pyrimidines with acetamide/ester linkages (target compound and ) are hypothesized to interact with ATP-binding pockets in kinases.

Physicochemical Properties: The target compound’s higher molecular weight (~463.5) compared to thieno-pyrimidine (~377.0 ) may reduce membrane permeability but improve target binding through extended van der Waals interactions.

Research Implications

The structural diversity among pyrazolo-pyrimidine derivatives underscores the importance of substituent engineering for optimizing pharmacokinetic and pharmacodynamic profiles. Future studies should focus on:

  • Activity Profiling : Testing the target compound against kinase panels to validate hypothesized mechanisms.
  • Prodrug Potential: Investigating hydrolysis of the benzoate ester to generate active carboxylic acid derivatives in vivo.

Biological Activity

Methyl 4-(2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate is a complex compound belonging to the pyrazolo[4,3-d]pyrimidine class. This class is known for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-d]pyrimidine core linked to a benzoate moiety and an acetamido group. This unique structure may contribute to its biological activity by allowing interactions with multiple cellular targets.

Anticancer Activity

Research has shown that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer activity through the inhibition of protein kinases involved in tumor growth. For instance:

  • In vitro studies have demonstrated that derivatives can inhibit the proliferation of various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). One study reported an IC50 value of 1.74 µM for a related derivative against MCF-7 cells .
  • Mechanism of Action : These compounds often act as ATP-competitive inhibitors of kinases such as Bcr-Abl and EGFR, which are critical in cancer signaling pathways .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Target Pathogens : Studies indicate activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The dual action of anticancer and antimicrobial properties can be particularly beneficial for immunocompromised patients undergoing cancer treatment .
  • Synergistic Effects : Some derivatives have been tested in combination with traditional antibiotics like ampicillin and kanamycin, showing enhanced efficacy against resistant bacterial strains .

Anti-inflammatory Properties

Pyrazolo[4,3-d]pyrimidines have also been evaluated for their anti-inflammatory effects:

  • In Vivo Studies : Compounds have demonstrated significant reductions in inflammation markers in animal models of arthritis and other inflammatory conditions. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Research Findings

A summary of key findings from recent studies on related compounds is presented in the table below:

Activity Cell Line/Pathogen IC50/Effect Reference
AnticancerMCF-7 (breast cancer)IC50 = 1.74 µM
AntimicrobialStaphylococcus aureusEffective against resistant strains
Anti-inflammatoryRat adjuvant arthritis modelSignificant reduction in inflammation markers

Case Studies

  • Anticancer Efficacy : A study involving a series of pyrazolo[4,3-d]pyrimidine derivatives revealed that compounds with specific substitutions at the N1 and C4 positions exhibited enhanced cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could guide future drug design .
  • Dual Activity Exploration : Another investigation focused on the dual anticancer and antibacterial properties of pyrazolo[4,3-d]pyrimidines highlighted their potential use in treating cancer patients who are at increased risk for bacterial infections due to immunosuppression caused by chemotherapy .

Q & A

Basic: What are the recommended synthetic routes for preparing methyl 4-(2-{6-benzyl-2-methyl-5,7-dioxo-...}acetamido)benzoate?

Methodological Answer:
The compound can be synthesized via multi-step condensation reactions. A general approach involves:

Core Pyrazolo-Pyrimidine Formation : React barbituric acid derivatives with 1H-pyrazol-5-amines and aldehydes under solvent-free conditions to form the pyrazolo[4,3-d]pyrimidine core .

Acetamide Linker Introduction : Use nucleophilic substitution or coupling reactions (e.g., EDC/HOBt) to attach the acetamide group to the pyrimidine core.

Esterification : Methylation of the benzoic acid moiety using methanol and catalytic acid (e.g., H₂SO₄) to form the final ester.
Characterize intermediates via TLC, NMR (e.g., δ 3.87 ppm for methyl ester protons), and LC-MS to confirm purity .

Basic: How can structural ambiguities in the pyrazolo-pyrimidine core be resolved during characterization?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR Analysis : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, pyrimidine protons typically appear at δ 8.5–9.0 ppm in DMSO-d₆ .
  • X-ray Crystallography : Resolve regiochemistry of substituents (e.g., benzyl vs. methyl positions) via single-crystal diffraction .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z ~500–550) and fragmentation patterns to validate the backbone .

Advanced: How can solvent-free synthesis be optimized to improve yields of the pyrazolo-pyrimidine core?

Methodological Answer:
Apply Design of Experiments (DoE) to identify critical parameters:

  • Factors : Temperature (80–120°C), molar ratios (barbituric acid:amine:aldehyde = 1:1:1 to 1:1.5:2), and reaction time (4–12 hrs).
  • Response Surface Methodology (RSM) : Optimize using a central composite design to maximize yield while minimizing side products (e.g., hydrolyzed esters) .
  • Validation : Confirm reproducibility with triplicate runs. Reported yields for similar compounds under optimized conditions reach 69–85% .

Advanced: How should contradictory bioactivity data (e.g., antioxidant vs. inactivity) be analyzed for derivatives?

Methodological Answer:

Dose-Response Curves : Test compounds across a concentration range (e.g., 1–100 µM) to identify false negatives/positives .

Mechanistic Studies :

  • Radical Scavenging Assays : Compare DPPH/ABTS+ quenching rates to rule out assay interference (e.g., auto-oxidation).
  • Cellular Models : Validate in vitro results using ROS-sensitive cell lines (e.g., HepG2) to assess intracellular activity .

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzyl) with activity trends .

Advanced: What computational strategies aid in predicting the compound’s reactivity in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for reactions like nucleophilic acyl substitutions .
  • Reaction Path Search : Apply ICReDD’s hybrid computational-experimental workflow to predict feasible pathways (e.g., amidation vs. ester hydrolysis) .
  • COMSOL Multiphysics : Simulate mass transfer limitations in heterogeneous reactions (e.g., solid-supported catalysts) .

Advanced: How can regioselectivity challenges during pyrazolo-pyrimidine functionalization be addressed?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrimidine with Boc) to direct substitutions .
  • Catalytic Control : Use Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) to target specific positions .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., low temp favors kinetic products) and monitor via in situ IR .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust inhalation risks .
  • First Aid : For spills, neutralize with 5% NaHCO₃ and dispose via hazardous waste protocols .

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